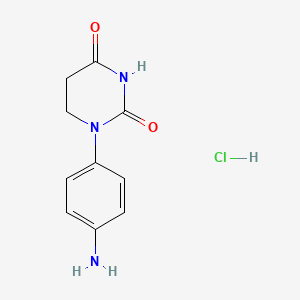

1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride

描述

1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride is a synthetic intermediate featuring a 1,3-diazinane-2,4-dione (hydantoin) core substituted with a 4-aminophenyl group. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. Structural characterization via LC/MS and ¹H NMR confirms its purity and chemical identity, consistent with methodologies applied to related hydantoin derivatives .

属性

CAS 编号 |

2887498-05-5 |

|---|---|

分子式 |

C10H12ClN3O2 |

分子量 |

241.67 g/mol |

IUPAC 名称 |

1-(4-aminophenyl)-1,3-diazinane-2,4-dione;hydrochloride |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15;/h1-4H,5-6,11H2,(H,12,14,15);1H |

InChI 键 |

RVSXFBXLLVONGW-UHFFFAOYSA-N |

规范 SMILES |

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N.Cl |

产品来源 |

United States |

准备方法

Chemical Structure and Properties

- Chemical Name: 1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride

- Molecular Formula: C10H11ClN3O2

- Molecular Weight: Approximately 237.66 g/mol (including hydrochloride)

- Core Structure: 1,3-diazinane-2,4-dione (a six-membered ring containing two nitrogen atoms at positions 1 and 3, with keto groups at positions 2 and 4)

- Substituent: 4-Aminophenyl group attached at position 1 of the diazinane ring

- Physical Form: Typically isolated as the hydrochloride salt to enhance stability and solubility

Preparation Methods Analysis

Detailed Synthetic Procedure from Literature and Patents

High-Pressure Cyclization Using Tertiary Amine Catalysts (Patent JPH0761999B2)

- Reagents: Phenyl isocyanate derivatives (analogous to 4-aminophenyl isocyanate), tertiary amine catalysts such as pyridine or triethylenediamine

- Solvent: Non-polar solvents like toluene, benzene, or ethers (e.g., diethyl ether, THF)

- Reaction Conditions:

- Pressure: High pressure (3,000–12,000 kg/cm²) to accelerate ring closure

- Temperature: Room temperature to 100 °C to minimize side reactions

- Time: 1 to 50 hours depending on pressure and temperature

- Mechanism: The tertiary amine nitrogen attacks the isocyanate carbon, forming an intermediate adduct that undergoes further reaction and ring closure to yield the diazinane-2,4-dione ring system

- Workup: Removal of solvent followed by recrystallization (e.g., from benzene) to purify the product

- Yield and Purity: High conversion and yield reported, with confirmation by IR spectroscopy and melting point consistent with known standards

- Example: Reaction of phenyl isocyanate with pyridine catalyst at 8,000 kg/cm², 30 °C for 20 hours yielded the diazinane derivative in high purity after recrystallization.

Multi-Step Synthesis Involving Aminophenyl Derivatives (EvitaChem Summary)

- Starting Materials: 4-Aminophenyl derivatives reacted with isocyanates or related compounds

- Key Steps:

- Initial reaction of 4-aminophenyl compound with isocyanate to form a urea intermediate

- Cyclization under controlled temperature and reaction time to form the diazinane ring

- Reaction Conditions: Temperature and time are critical to optimize cyclization efficiency and minimize side products

- Reagents: Common reagents include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) used in subsequent modifications or purification steps

- Final Step: Conversion to hydrochloride salt for stability and handling

- Applications: The compound’s reactivity is influenced by the amino group on the phenyl ring, which also contributes to its biological activity.

Related Synthetic Approaches from Analogous Compounds (Patent CA2538906C)

- Although focused on related aminophenyl morpholinone derivatives, this patent illustrates the use of controlled pH and temperature conditions to obtain high-purity aminophenyl heterocycles by crystallization techniques, which can be adapted for diazinane derivatives

- Reaction temperatures maintained between 0 to 43 °C with pH control (12 to 12.5) during addition of reagents to ensure selective formation of the desired heterocycle

- Use of ethanol-water mixtures as solvents and subsequent crystallization from cold water to isolate pure products.

Comparative Data Table of Preparation Parameters

| Parameter | High-Pressure Cyclization (Patent JPH0761999B2) | Multi-Step Aminophenyl Reaction (EvitaChem) | Analogous Aminophenyl Heterocycle Synthesis (Patent CA2538906C) |

|---|---|---|---|

| Starting Material | Phenyl isocyanate derivatives | 4-Aminophenyl derivatives | 2-Anilinoethanol (analogous aromatic amine) |

| Catalyst | Tertiary amines (pyridine, triethylenediamine) | Not explicitly specified | None; pH controlled by NaOH |

| Solvent | Toluene, benzene, ethers | Various, including polar and non-polar | Ethanol-water mixture |

| Temperature Range | Room temp to 100 °C | Controlled, varies by step | 0–43 °C |

| Pressure | 3,000–12,000 kg/cm² (high pressure) | Atmospheric pressure | Atmospheric pressure |

| Reaction Time | 1–50 hours | Variable, optimized for cyclization | 60–80 minutes for reagent addition, then crystallization |

| Workup | Solvent removal, recrystallization | Purification by crystallization or chromatography | Filtration and washing with cold water |

| Yield and Purity | High yield, confirmed by HPLC and IR | Optimized for purity and yield | High purity by crystallization |

Research Findings and Optimization Notes

- Catalyst Choice: The use of tertiary amine catalysts such as pyridine is critical in high-pressure cyclization routes to initiate nucleophilic attack on isocyanates and promote ring closure efficiently.

- Pressure Effects: Elevated pressure significantly enhances reaction rates and yields, enabling milder temperatures and shorter reaction times while minimizing side reactions.

- Solvent Effects: Non-polar solvents like toluene and benzene are preferred for their ability to dissolve reactants and stabilize intermediates without promoting side reactions.

- Temperature Control: Maintaining temperatures between room temperature and 100 °C is essential to balance reaction kinetics and suppress unwanted by-products.

- pH Control: In related aminophenyl heterocycle syntheses, maintaining alkaline pH during reagent addition is important for selective formation and crystallization of the target compound.

- Purification: Recrystallization from appropriate solvents (benzene, cold water) is the standard method to obtain high-purity hydrochloride salts.

- Reaction Time: Depending on conditions, reaction times can vary widely (from minutes in some steps to several hours under high pressure), requiring optimization for scale-up and industrial application.

Summary Table of Key Preparation Steps

| Step No. | Description | Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Synthesis of 4-aminophenyl isocyanate or equivalent | From 4-aminophenyl derivatives, may require protection/deprotection | Intermediate for cyclization |

| 2 | Cyclization under high pressure with tertiary amine catalyst | 3,000–12,000 kg/cm², 30–100 °C, 1–50 hours, toluene solvent | Formation of diazinane-2,4-dione ring |

| 3 | Workup and purification | Solvent removal, recrystallization from benzene or cold water | Pure this compound |

| 4 | Conversion to hydrochloride salt | Treatment with HCl gas or hydrochloric acid solution | Stable hydrochloride salt form |

化学反应分析

Types of Reactions

1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.

科学研究应用

1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be utilized in the production of polymers and other advanced materials.

作用机制

The mechanism of action of 1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazinane ring structure allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Aromatic Systems: Replacement of phenyl with thiophene (e.g., ) introduces sulfur, altering electronic properties and metabolic stability. Hydrochloride Salts: The target compound and are hydrochloride salts, improving aqueous solubility compared to non-salt forms like .

- Synthesis Efficiency: Yields for hydantoin derivatives vary widely (2.0–45.0% in ), influenced by substituent complexity. The target compound’s synthesis route (via 1-(4-aminophenyl)-2-chloroethanone ) may offer scalability advantages over low-yield methods like those for compound 4 (2.0% yield) .

Pharmacological and Therapeutic Potential

- Hypotensive Agents: Compounds 3–6 () exhibit hypotensive activity attributed to piperazine and dichlorobenzyl groups, which modulate adrenergic or angiotensin receptors. The target compound’s 4-aminophenyl group may confer distinct receptor selectivity.

- Antimicrobial and Anticancer Activity : Thiazole derivatives synthesized from the target compound could mirror the bioactivity of other hydantoin-based drugs, such as antimicrobial or kinase-inhibiting properties.

生物活性

1-(4-Aminophenyl)-1,3-diazinane-2,4-dione hydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 241.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism is critical in cancer therapy as it selectively targets malignant cells while sparing normal tissues.

Key Mechanisms:

- Induction of ROS : Studies indicate that the compound significantly increases ROS levels in tumor cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation pathways.

Biological Activity Overview

The compound exhibits various biological activities that are summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells via ROS production. |

| Anti-inflammatory Effects | Potential inhibition of inflammatory pathways. |

| Cytotoxicity | Exhibits general cytotoxic effects on various cell lines. |

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antitumor Efficacy : A study demonstrated that compounds structurally similar to this compound significantly increased apoptosis rates in cancer cell lines by promoting oxidative stress .

- DNA Interaction : Research indicates that similar compounds can interact with DNA, leading to mutations and potential carcinogenic effects. This highlights the dual nature of compounds like this compound which can be both therapeutic and toxic depending on the context .

- Pharmacological Profiling : Interaction studies have shown that this compound binds effectively to various biological targets associated with disease processes. These findings are crucial for understanding its pharmacological profile and therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione | Dihydropyrimidine core | Antitumor properties |

| 1-(4-Hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione | Hydroxyl group substitution | Antitumor properties |

| 1-(2-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione | Different amino position | Anti-inflammatory effects |

常见问题

Q. What are the standard synthetic protocols for 1-(4-aminophenyl)-1,3-diazinane-2,4-dione hydrochloride, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions starting with 4-aminophenyl precursors. A validated method includes:

- Step 1 : Reacting 1-(4-aminophenyl)-2-chloroethanone with diethyl malonyl dichloride in dry dichloromethane (DCM) under inert conditions, catalyzed by triethylamine (TEA) .

- Step 2 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

- Characterization : Use H NMR (400 MHz) and C NMR (100 MHz) to confirm backbone structure. ESI-HRMS is critical for verifying molecular ion peaks and purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Spectroscopy : H/C NMR identifies functional groups (e.g., diazinane-dione ring, aromatic protons).

- Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., expected [M+H] peak at m/z 265.08).

- X-ray Crystallography : Resolves stereochemistry, though limited by hydrochloride salt solubility .

- HPLC-PDA : Validates purity (>95%) and detects trace impurities .

Q. What are the primary biological targets or assays for this compound in preliminary research?

- Enzyme Inhibition : Screen against elastases, kinases, or proteases due to structural similarity to azetidine-dione inhibitors .

- Antimicrobial Activity : Test in broth microdilution assays (e.g., MIC against S. aureus or E. coli).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Functional Group Modulation : Compare analogs with substitutions on the aminophenyl ring (e.g., bromo, methoxy) to assess impact on enzyme binding .

- Scaffold Hybridization : Fuse with thiazole or imidazolidine moieties (as in ) to enhance target selectivity.

- Pharmacokinetic Profiling : Evaluate logP (octanol-water) and metabolic stability in liver microsomes .

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from assay conditions or impurity interference. Mitigation strategies include:

Q. What strategies improve reaction yields during scale-up synthesis?

- Catalyst Optimization : Replace TEA with DMAP (4-dimethylaminopyridine) for faster malonyl dichloride coupling .

- Solvent Screening : Test polar aprotic solvents (e.g., THF, acetonitrile) to enhance intermediate solubility.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

Q. How does the hydrochloride salt form influence solubility and bioavailability?

- Salt Disproportionation Studies : Compare solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2).

- Free Base Conversion : Generate the free base via NaOH neutralization and assess dissolution rates .

- Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance oral bioavailability .

Methodological Considerations

Q. What computational tools are recommended for predicting binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。